molecular formula C16H35N B030355 N,N-Dimethyltetradecylamine CAS No. 112-75-4

N,N-Dimethyltetradecylamine

Cat. No.: B030355
CAS No.: 112-75-4
M. Wt: 241.46 g/mol
InChI Key: SFBHPFQSSDCYSL-UHFFFAOYSA-N
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Description

N,N-Dimethyltetradecylamine is a tertiary amine with the molecular formula C16H35N. It is known for its applications in various industries, including its use as a surfactant, corrosion inhibitor, and antimicrobial agent. The compound is characterized by its long alkyl chain, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltetradecylamine can be synthesized through the alkylation of dimethylamine with tetradecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the controlled addition of dimethylamine and tetradecyl chloride, followed by purification steps such as distillation to remove impurities and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxides, which are useful as surfactants and emulsifiers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Quaternization: this compound can react with alkyl halides to form quaternary ammonium salts, which are widely used as disinfectants and fabric softeners.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.

    Quaternization: Alkyl halides such as methyl iodide or benzyl chloride are used under mild heating conditions.

Major Products:

    N-Oxides: Formed from oxidation reactions.

    Substituted Amines: Resulting from nucleophilic substitution.

    Quaternary Ammonium Salts: Produced through quaternization.

Scientific Research Applications

N,N-Dimethyltetradecylamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of surfactants and emulsifiers.

    Biology: Employed in the isolation of recombinant proteins and as a cell permeabilization agent.

    Medicine: Investigated for its antimicrobial properties against bacteria and fungi.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in detergents to enhance foaming and emulsifying properties.

Comparison with Similar Compounds

  • N,N-Dimethyldodecylamine
  • N,N-Dimethylhexadecylamine
  • N,N-Dimethyloctylamine

Comparison: N,N-Dimethyltetradecylamine is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and antimicrobial agent compared to shorter or longer chain analogs. For instance, N,N-Dimethyldodecylamine has a shorter chain, making it less effective in applications requiring strong hydrophobic interactions, while N,N-Dimethylhexadecylamine has a longer chain, which may result in decreased solubility and increased viscosity in formulations.

Properties

IUPAC Name

N,N-dimethyltetradecan-1-amine
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InChI

InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3
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InChI Key

SFBHPFQSSDCYSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCN(C)C
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Molecular Formula

C16H35N
Record name DIMETHYLTETRADECANAMINE
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DSSTOX Substance ID

DTXSID4026927
Record name Dimethyl(tetradecyl)amine
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Molecular Weight

241.46 g/mol
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Physical Description

Dimethyltetradecanamine appears as a light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Light yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline]
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Vapor Pressure

0.0015 [mmHg]
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Color/Form

LIQUID

CAS No.

112-75-4
Record name DIMETHYLTETRADECANAMINE
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Record name N,N-Dimethyltetradecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antimicrobial mechanism of action of N,N-Dimethyltetradecylamine?

A1: While a precise mechanism is not fully detailed in the provided research, this compound, as a quaternary ammonium compound, likely disrupts bacterial cell membranes. [] This disruption can lead to cell leakage and ultimately cell death. [] The length of the alkyl chain, in this case, 14 carbons, plays a significant role in its antimicrobial efficacy. []

Q2: How does the length of the alkyl chain in this compound derivatives affect their antibacterial activity?

A2: Studies comparing this compound to its dodecyl and hexadecyl counterparts show a clear trend: the C14 (tetradecyl) chain exhibits superior bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. [] This suggests an optimal chain length for membrane interaction and disruption.

Q3: Can this compound be used to modify materials for enhanced antimicrobial properties?

A3: Yes, research demonstrates the successful modification of medical-grade silicone with this compound. [] This modification, termed WinGard-1, results in significant bactericidal activity against uropathogenic E. coli, attributed to contact killing rather than leaching. [] This highlights its potential in developing antimicrobial surfaces for medical devices.

Q4: What is the role of this compound in forming hierarchical porous metal-organic frameworks (HP-MOFs)?

A4: this compound can act as a template in the solvothermal synthesis of HP-MOFs like Cu-BTC and ZIF-8. [] Its presence directs the formation of mesopores and macropores within the framework. [] This templating effect allows for the tunable porosity of HP-MOFs, influencing their properties and potential applications.

Q5: Has this compound been detected in environmental samples?

A5: Yes, a study investigating the impact of hydraulic fracturing on groundwater detected this compound in samples with elevated diesel-range organic compounds. [] While the overall contamination rate remained low, this finding emphasizes the need for further research into its potential environmental impact and fate.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H35N. Its molecular weight is 241.46 g/mol. []

Q7: How is this compound used in analytical chemistry?

A7: this compound, along with N,N-Dimethylhexylamine, has been successfully employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC). [] This allows for the effective separation and identification of radiolabeled phosphonates like [68Ga]Ga/[177Lu]Lu-EDTMP and [68Ga]Ga/[177Lu]Lu-DOTA-Zoledronate. []

Q8: Are there studies investigating the vapor pressure and enthalpy of vaporization of this compound?

A8: Yes, correlation gas chromatography has been used to determine the vaporization enthalpy and vapor pressure of this compound. [] At 298.15 K, it exhibits a vaporization enthalpy of 77.3 ± 1.9 kJ/mol and a vapor pressure of 0.091 Pa. [] These parameters are essential for understanding its volatility and potential for atmospheric release.

Q9: Can the surface activity of this compound be exploited in emulsion formulations?

A9: Absolutely. When combined with ferrocenecarboxylic acid (FA), this compound forms a surfactant capable of stabilizing emulsions. [] The resulting emulsion displays both redox and pH-responsive behavior, highlighting its potential in controlled release and stimuli-responsive systems. []

Q10: What spectroscopic techniques are used to characterize this compound and its derivatives?

A10: Several spectroscopic methods are employed, including:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of specific functional groups and verifies successful synthesis. [, ]
  • 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information, confirming the arrangement of hydrogen atoms within the molecule. [, , ]
  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []

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